1-methyl-3H-1lambda6,2-benzothiazole-1,3-dione
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Overview
Description
“1-methyl-3H-1lambda6,2-benzothiazole-1,3-dione” is a chemical compound with the CAS Number: 30194-74-2 . It has a molecular weight of 181.22 . The IUPAC name for this compound is 1-methylene-1,2-dihydro-3H-1lambda4-benzo[d]isothiazol-3-one 1-oxide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7NO2S/c1-12(11)7-5-3-2-4-6(7)8(10)9-12/h2-5H,1H2,(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Kendre, Landge, and Bhusare (2015) involved the synthesis of novel derivatives containing a benzothiazole moiety, which were evaluated for antimicrobial and anti-inflammatory activities. This highlights the compound's potential in developing new treatments in these areas (Kendre, Landge, & Bhusare, 2015).
Molecular Docking and Biological Activity
Another study by Ekennia et al. (2018) synthesized heterocyclic ligands incorporating the benzothiazole unit. These compounds showed varied antibacterial activities and were also evaluated for their molecular interactions with drug targets, underscoring their potential in antibacterial drug development (Ekennia et al., 2018).
Anti-Cancer Activity
Solomon, Hu, and Lee (2009) used a hybrid pharmacophore approach to synthesize isatin-benzothiazole analogs, which demonstrated significant anti-breast cancer activity. This suggests the potential of these compounds in developing new anti-cancer therapies (Solomon, Hu, & Lee, 2009).
Microbial Cometabolism
Fedorak and Grbìc-Galìc (1991) investigated the aerobic biotransformations of benzothiophene and its derivatives, revealing insights into microbial metabolism and potential environmental applications (Fedorak & Grbìc-Galìc, 1991).
Safety and Hazards
Properties
IUPAC Name |
1-methyl-1-oxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-12(11)7-5-3-2-4-6(7)8(10)9-12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSVPCMQQNVWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS1(=NC(=O)C2=CC=CC=C21)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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